molecular formula C12H4Br4O B15168795 1,2,4,6-Tetrabromo-dibenzofuran CAS No. 617707-63-8

1,2,4,6-Tetrabromo-dibenzofuran

Katalognummer: B15168795
CAS-Nummer: 617707-63-8
Molekulargewicht: 483.77 g/mol
InChI-Schlüssel: HTWAJLDHOUDJHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4,6-Tetrabromo-dibenzofuran is a chemical compound with the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol It belongs to the class of polybrominated dibenzofurans, which are organic compounds containing multiple bromine atoms attached to a dibenzofuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,4,6-Tetrabromo-dibenzofuran can be synthesized through various methods. One common approach involves the bromination of dibenzofuran. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the desired product is obtained.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4,6-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzofuran derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Wissenschaftliche Forschungsanwendungen

1,2,4,6-Tetrabromo-dibenzofuran has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,2,4,6-tetrabromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the synthesis of plastoquinone, a key component in photosynthesis, thereby affecting algal growth .

Vergleich Mit ähnlichen Verbindungen

1,2,4,6-Tetrabromo-dibenzofuran can be compared with other polybrominated dibenzofurans, such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variation in bromine atom positions.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable subject of study in fields ranging from chemistry to biology and medicine.

Eigenschaften

CAS-Nummer

617707-63-8

Molekularformel

C12H4Br4O

Molekulargewicht

483.77 g/mol

IUPAC-Name

1,2,4,6-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-6-3-1-2-5-9-10(16)7(14)4-8(15)12(9)17-11(5)6/h1-4H

InChI-Schlüssel

HTWAJLDHOUDJHP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C=C3Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.